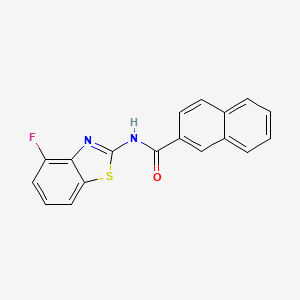

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives is usually achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazoles typically includes sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions of benzothiazoles can vary greatly depending on the substituents on the thiazole ring . These substituents can affect the biological outcomes to a great extent .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide” would depend on its specific structure. For example, a similar compound, “N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine”, has a molecular weight of 240.26 and is a solid at room temperature .Aplicaciones Científicas De Investigación

Ligands for Metal Extraction

This compound has been reported as a potential ligand for metal extraction . Ligands are ions or molecules that bind to central atoms to form a coordination complex. In this case, the compound could potentially be used to extract metals from various sources.

Optical Materials

The compound has also been studied for its potential use as an optical material . Optical materials are substances used to manipulate the flow of light. This can include reflecting, absorbing, focusing or splitting an optical beam. The specific properties of “N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide” in this application would need further exploration.

Fibroblast Growth Factor Antagonists

It has been suggested that this compound could serve as a fibroblast growth factor antagonist . Fibroblast growth factors are involved in a variety of biological processes, including the regulation of cell growth, wound healing, and embryonic development. Antagonists can block these factors and have potential therapeutic applications.

Autotaxin Inhibitors

The compound has been identified as a potential autotaxin inhibitor . Autotaxin is an enzyme that has been implicated in a variety of human cancers. Inhibitors of autotaxin could potentially be used in cancer treatment.

Inhibitors of Wnt Antagonist DKK

This compound could potentially be used as an inhibitor of the Wnt antagonist DKK . The Wnt signaling pathway plays a crucial role in cellular processes including cell fate determination, proliferation, and migration. DKK is a family of proteins that inhibit the Wnt signaling pathway, and inhibitors of DKK could have various therapeutic applications.

Cytosolic Phospholipase A2α Inhibitors

“N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide” has been studied for its potential use as an inhibitor of cytosolic phospholipase A2α . This enzyme plays a key role in the production of lipid mediators of inflammation, and its inhibitors could potentially be used in the treatment of inflammatory diseases.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been associated with a wide range of biological activities . They have shown inhibition of ubiquitin ligase , selective cytotoxicity against tumorigenic cell lines , and have been used in the prophylaxis and treatment of rotavirus infections .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Pharmacokinetics

It is mentioned that the synthesized compounds have shown a favorable pharmacokinetic profile .

Result of Action

tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2OS/c19-14-6-3-7-15-16(14)20-18(23-15)21-17(22)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUXLLGENXWNIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507472.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B6507487.png)

![N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide](/img/structure/B6507496.png)

![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6507497.png)

![N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507499.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507503.png)

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B6507518.png)

![N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507529.png)

![N'-(3-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6507543.png)

![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B6507546.png)

![N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507560.png)

![N-cyclopentyl-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6507561.png)

![3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B6507565.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6507571.png)